N-Formylmethionine
Overview
Description
N-Formylmethionine (fMet) is a derivative of the amino acid methionine in which a formyl group has been added to the amino group . It is specifically used for initiation of protein synthesis from bacterial and organellar genes, and may be removed post-translationally .
Synthesis Analysis
The synthesis of N-Formylmethionine involves the addition of the formyl group to methionine, which is catalyzed by the enzyme methionyl-tRNA formyltransferase . This modification is done after methionine has been loaded onto tRNA fMet by aminoacyl-tRNA synthetase . The formyl group of the conjugate synthesized at the solid support is easily cleaved during the final basic deprotection/release step .
Molecular Structure Analysis
N-Formylmethionine has a chemical formula of C6H11NO3S and a molar mass of 177.22 g/mol . It is a small molecule with a structure that includes a formyl group added to the amino group of methionine .
Chemical Reactions Analysis
N-Formylmethionine is involved in the initiation of protein synthesis . The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells .
Physical And Chemical Properties Analysis
N-Formylmethionine has a chemical formula of C6H11NO3S and a molar mass of 177.22 g/mol . It is a small molecule with a structure that includes a formyl group added to the amino group of methionine .
Scientific Research Applications
Chemoattractant Properties
N-Formylmethionine (fMet) has been identified as a significant chemoattractant for leukocytes, such as neutrophils. Research by Schiffmann, Corcoran, and Wahl (1975) found that di- and tripeptides containing fMet are potent attractants for neutrophils and macrophages. This property is linked to the chemotactic material produced by bacteria which attracts animal cells (Schiffmann, Corcoran, & Wahl, 1975).
Role in Protein Degradation
N-Formyl peptides, derived from the degradation of bacterial and mitochondrial proteins, act as chemoattractants for mammalian phagocytic leukocytes. Nguyen and Pei (2005) studied enzymes that degrade N-formyl peptides in the rat intestinal mucosal layer. These enzymes play a crucial role in protecting against unwanted inflammation by degrading bacterial and mitochondrial N-formylated peptides (Nguyen & Pei, 2005).
Initiating Amino Acid in Protein Synthesis
Brosnan and Brosnan (2006) highlighted the role of fMet in protein synthesis. In prokaryotes, protein synthesis begins with fMet, distinguishing it from eukaryotic proteins that start with methionine. This difference in the initiating amino acid plays a vital role in the synthesis of bacterial and mitochondrial proteins (Brosnan & Brosnan, 2006).
Role in Translation Process
Lee, Kim, and Hwang (2022) explored the various roles of fMet in different species and organelles. They found that fMet is crucial in the translation process of bacteria, chloroplasts, and mitochondria. Its roles include promoting protein complex formation and acting as a degradation signal in bacteria and yeast (Lee, Kim, & Hwang, 2022).
N-Terminal Methionine Processing
Wingfield (2017) discussed the processing of N-terminal methionine in proteins. In eukaryotes, methionine is the initiating amino acid, while in prokaryotes, it is fMet. This difference influences the post-translational processing of proteins, affecting their function and stability (Wingfield, 2017).
Detection in Prokaryotic Proteins
Yang (2009) developed a method to predict prokaryotic proteins by detecting N-formylmethionine residues in protein sequences. This approach is crucial for identifying prokaryotes based on RNA or protein sequences, especially when DNA sequences are not available (Yang, 2009)
Future Directions
Circulating N-Formylmethionine promotes a metabolic shift with heightened mortality that involves incomplete mitochondrial fatty acid oxidation, increased branched chain amino acid metabolism, and activation of the pentose phosphate pathway . Future studies which validate the measurement of N-Formylmethionine could define a sepsis subtype characterized by mitochondrial dysfunction .
properties
IUPAC Name |
(2S)-2-formamido-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUSHNKNPOHWEZ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863357 | |
Record name | N-Formylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | N-Formylmethionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20944 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | N-Formyl-L-methionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Formylmethionine | |
CAS RN |
4289-98-9 | |
Record name | N-Formylmethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4289-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formylmethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004289989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formylmethionine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Formylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMYLMETHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS9357B4XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Formyl-L-methionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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